2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$ NMR spectrum of this compound exhibits distinct signals for the piperazine, phenyl, and nitroaryl groups. Protons on the piperazine ring resonate as multiplets at $$ \delta $$ 2.65–3.45 ppm, while the aromatic protons of the phenyl and nitrophenyl groups appear as doublets between $$ \delta $$ 6.80–8.20 ppm. The methylene group adjacent to the carbonyl ($$ \text{CH}_2\text{C=O} $$) shows a triplet at $$ \delta $$ 4.25 ppm ($$ J = 5.8 \, \text{Hz} $$) due to coupling with the piperazine NH.
$$ ^{13}\text{C} $$ NMR data confirm the presence of the ethanone carbonyl at $$ \delta $$ 168–170 ppm and the nitro-substituted aromatic carbons at $$ \delta $$ 124–148 ppm. The quaternary carbon of the piperazine ring resonates near $$ \delta $$ 50–55 ppm.
Infrared (IR) Spectroscopy
IR absorption bands for the compound include:
- A strong carbonyl stretch at $$ \nu = 1680–1700 \, \text{cm}^{-1} $$ ($$ \text{C=O} $$).
- Asymmetric and symmetric nitro group vibrations at $$ \nu = 1520 \, \text{cm}^{-1} $$ and $$ \nu = 1350 \, \text{cm}^{-1} $$.
- C—H stretching modes of the aromatic rings at $$ \nu = 3010–3100 \, \text{cm}^{-1} $$.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 351.4 ([M+H]$$^+$$), consistent with the molecular formula $$ \text{C}{19}\text{H}{19}\text{N}3\text{O}3 $$. Fragmentation patterns include loss of the nitro group ($$ \Delta m/z = -46 $$) and cleavage of the piperazine-ethanone bond ($$ \Delta m/z = -105 $$).
Computational Modeling of Electronic Properties
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic structure of this compound. The nitro group’s electron-withdrawing effect polarizes the aromatic ring, reducing electron density at the para position ($$ \sigma_p^+ = +0.78 $$). This polarization enhances the compound’s electrophilicity, as evidenced by a low LUMO energy ($$ -1.92 \, \text{eV} $$) localized on the nitroaryl moiety.
Table 2: DFT-calculated electronic parameters
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.45 |
| LUMO (eV) | -1.92 |
| HOMO-LUMO gap (eV) | 4.53 |
| Dipole moment (Debye) | 5.78 |
The electrostatic potential surface (EPS) map highlights regions of high electron density around the nitro group and carbonyl oxygen, suggesting sites for nucleophilic attack. Molecular dynamics simulations further indicate that the chair conformation of the piperazine ring remains stable in solution, with an energy barrier of $$ \Delta G^\ddagger = 58–62 \, \text{kJ mol}^{-1} $$ for ring inversion.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-15-6-8-17(9-7-15)21(23)24)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWOWIAEZCJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The most widely reported method involves nucleophilic aromatic substitution between 4-nitrochlorobenzene and a preformed 4-phenylpiperazine-ethanone intermediate. This two-step process ensures regioselective nitro group introduction:
Step 1: Synthesis of 1-(4-Phenylpiperazin-1-yl)Ethanone
Piperazine reacts with chloroacetone in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) under basic conditions (potassium carbonate, K₂CO₃). The reaction proceeds via SN2 mechanism, yielding 1-(piperazin-1-yl)ethanone, which is subsequently N-arylated with bromobenzene using a copper(I) catalyst.
Step 2: Nitro Group Introduction
1-(4-Phenylpiperazin-1-yl)ethanone undergoes NAS with 4-nitrochlorobenzene in refluxing DMSO (110–120°C) for 12–24 hours. Tetrabutylammonium iodide (TBAI) serves as a phase-transfer catalyst, enhancing reaction efficiency. Precipitation with isopropanol isolates the product, yielding 60–75%.
Ullmann-Type Coupling
An alternative one-pot method employs Ullmann coupling between 4-nitrophenylboronic acid and 1-(4-bromophenyl)piperazin-1-yl)ethanone. This palladium-catalyzed (Pd(OAc)₂) reaction occurs in tetrahydrofuran (THF) at 80°C, achieving 68% yield. While efficient, this route demands stringent anhydrous conditions and elevated costs due to palladium catalysts.
Reductive Amination Pathway
A less common approach involves reductive amination of 4-nitroacetophenone with 1-phenylpiperazine. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine formation and subsequent reduction at room temperature. However, competing side reactions limit yields to 45–50%, making this method less industrially viable.
Optimization of Reaction Conditions
Solvent and Base Selection
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Solvent | DMSO or NMP | Maximizes solubility |
| Base | K₂CO₃ or Cs₂CO₃ | Enhances nucleophilicity |
| Catalyst | TBAI (5 mol%) | Accelerates NAS rate |
Polar aprotic solvents like DMSO stabilize transition states in NAS, while K₂CO₃ deprotonates the piperazine nitrogen, increasing reactivity. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) improves yields by 8–12% due to stronger basicity.
Temperature and Time
Elevated temperatures (110–120°C) are critical for NAS completion, reducing reaction times from 48 hours to 12–18 hours. Prolonged heating beyond 24 hours promotes decomposition, lowering yields by 15–20%.
Workup and Purification
Crude product isolation via isopropanol precipitation removes unreacted 4-nitrochlorobenzene, which remains soluble in the mother liquor. Recrystallization from ethanol/water (3:1) further purifies the compound to >98% purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| NAS (Two-Step) | 60–75 | 95–98 | High | Industrial |
| Ullmann Coupling | 65–68 | 97–99 | Moderate | Lab-scale |
| Reductive Amination | 45–50 | 90–92 | Low | Non-viable |
The NAS route dominates industrial synthesis due to cost-effectiveness and scalability. Ullmann coupling, though high-yielding, is restricted by palladium expenses. Reductive amination’s poor efficiency limits its utility.
Mechanistic Insights and Side Reactions
Competing Pathways in NAS
- Over-alkylation : Excess 4-nitrochlorobenzene leads to di-substituted piperazine byproducts. Maintaining a 1:1.3 molar ratio (piperazine:nitrochlorobenzene) suppresses this.
- Nitro Group Reduction : Trace moisture triggers partial nitro-to-amine reduction, detectable via LC-MS. Rigorous solvent drying (molecular sieves) mitigates this.
Catalytic Challenges in Ullmann Coupling
Palladium catalysts deactivate via nanoparticle aggregation. Adding triphenylphosphine (PPh₃) as a ligand stabilizes Pd(0), sustaining catalytic activity over 5–6 cycles.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Primary Reaction Pathway
The compound is synthesized via the acylation of the piperazine nitrogen atom with 4-nitrophenylacetyl chloride. This reaction typically involves:
-
Reagents : Piperazine derivative (e.g., 1-(4-nitrophenyl)piperazine), nitrophenylacetyl chloride, and a base (e.g., triethylamine).
-
Solvent : Dry tetrahydrofuran (THF) or dichloromethane (DCM).
-
Conditions : Reaction at 0–5°C under anhydrous conditions, followed by stirring at room temperature for 1–2 hours .
A representative reaction scheme is:
Reaction Conditions and Optimization
Key parameters influencing yield and purity include:
-
Temperature Control : Initial cooling (0–5°C) to minimize side reactions, followed by room temperature stirring.
-
Solvent Choice : DCM or THF ensures solubility and inertness.
-
Base Selection : Triethylamine (Et₃N) neutralizes HCl generated during acylation.
For example, in the synthesis of 2-Chloro-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone, chloroacetyl chloride was added dropwise over 1 hour to 1-(4-nitrophenyl)piperazine and Et₃N in DCM, yielding the product after 2 hours .
Characterization Techniques
Purity and structural confirmation are validated using:
-
Thin-Layer Chromatography (TLC) : Monitors reaction progress.
-
Nuclear Magnetic Resonance (¹H/¹³C NMR) : Confirms structural integrity (e.g., shifts for the carbonyl group and aromatic protons).
-
High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight and isotopic distribution.
-
Elemental Analysis : Ensures >95% purity, with experimental values within ±0.3% of theoretical calculations .
Research Findings and Yields
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.
Biology
Biologically, 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone is being investigated for its potential as a ligand in receptor binding studies. The compound's ability to interact with specific receptors may lead to insights into receptor mechanisms and drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting the central nervous system. Its biological activity is primarily attributed to its interaction with various receptors and enzymes, which can modulate significant pharmacological effects.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating neurological disorders. For instance:
- Study on Receptor Binding : A study demonstrated that derivatives of this compound exhibited significant binding affinity for serotonin receptors, suggesting its potential use in antidepressant therapies.
- Analgesic Properties : Research indicated that modifications of the compound could lead to new analgesics for neuropathic pain management, showcasing its versatility in medicinal applications.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro group contrasts with analogs bearing methoxy (7n) or ethoxyphenyl () groups.
- Lipophilicity: The trichlorophenoxy group in RN3 increases lipophilicity (logP ~4.5 estimated), enhancing membrane permeability compared to the target compound (logP ~2.8) .
- Thermal Stability : Analogs with sulfonyl groups (e.g., 7n) exhibit higher melting points (161–163°C) due to strong intermolecular interactions, whereas pyrazole-containing derivatives may have lower thermal stability .
Anticancer Activity
- The nitro group may enhance DNA intercalation or redox cycling in cancer cells.
- Tetrazolylthio Derivatives (7n, 7o) : Exhibit antiproliferative activity against breast cancer cell lines (MCF-7, GI₅₀: 8–12 μM) via tubulin polymerization inhibition .
Antimicrobial and Antifungal Effects
- Benzimidazole Analogs (e.g., BD-5) : Show broad-spectrum antimicrobial activity (MIC: 16–32 µg/mL against S. aureus and E. coli), attributed to the nitro group’s ability to disrupt microbial electron transport chains .
Biological Activity
2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is synthesized through the reaction of 4-nitrobenzaldehyde with 4-phenylpiperazine, typically employing acidic catalysts under elevated temperatures. Its unique structural features enable a variety of interactions at the molecular level, leading to diverse biological effects.
Synthesis and Properties
The synthesis of this compound involves several steps:
- Starting Materials : 4-nitrobenzaldehyde, 4-phenylpiperazine.
- Catalysts : Acidic catalysts such as hydrochloric acid or sulfuric acid.
- Solvents : Ethanol or methanol.
- Temperature : Ranges from 60°C to 80°C.
- Reaction Time : Several hours to overnight depending on desired yield.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19N3O3 |
| CAS Number | 349410-58-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The nitrophenyl group and the piperazine moiety play crucial roles in modulating biological pathways. The binding affinity and specificity towards certain targets can lead to significant pharmacological effects, including potential therapeutic applications in treating central nervous system disorders.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have demonstrated that this compound possesses antitumor properties, with IC50 values indicating effective inhibition of cancer cell proliferation. For instance, it has shown cytotoxicity against various cancer cell lines, comparable to reference compounds like combretastatin-A4. The mechanism appears to involve apoptosis induction through pathways involving p53 expression and caspase activation.
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. It may act as a ligand in receptor binding studies, influencing neurotransmitter systems and potentially offering therapeutic benefits in conditions such as depression and anxiety.
Case Studies
- Anticancer Studies : A study reported the IC50 values of the compound against MCF-7 cells (breast cancer) ranging from 0.65 to 2.41 µM, indicating significant cytotoxicity and suggesting further exploration for anticancer drug development .
- Neuropharmacology : In receptor binding assays, the compound demonstrated affinity for serotonin receptors, highlighting its potential role in modulating mood disorders .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other piperazine derivatives:
| Compound | Biological Activity |
|---|---|
| 2-(4-Nitrophenyl)-1-(4-methylpiperazin-1-yl)ethanone | Moderate antitumor activity |
| 2-(4-Nitrophenyl)-1-(4-isopropylpiperazin-1-yl)ethanone | Higher neuropharmacological effects |
Q & A
Q. How can researchers optimize the synthesis of 2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone for high yield and purity?
Methodological Answer: A robust synthesis involves coupling 4-nitrophenylacetic acid with 4-phenylpiperazine using propylphosphonic acid anhydride (PPAA) as a coupling agent in DMF, with Et₃N as a base. Key parameters include maintaining a stoichiometric ratio of 1:1 for reactants, reaction at room temperature for 24 hours, and crystallization from acetone for purification. This method achieves yields >75% with minimal byproducts .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR in DMSO-d₆ resolves the piperazine ring protons (δ 2.5–3.5 ppm) and nitrophenyl aromatic signals (δ 7.5–8.3 ppm).
- IR spectroscopy confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ and nitro (NO₂) absorption at ~1520 cm⁻¹.
- Mass spectrometry (e.g., GC-MS) validates molecular weight (MW 353.38 g/mol) via molecular ion peaks .
Q. How can researchers assess the compound's preliminary biological activity?
Methodological Answer: Initial screens involve in vitro assays:
- Anti-inflammatory activity : Inhibition of nitric oxide (NO) production in LPS-induced macrophages.
- Analgesic activity : Tail-flick or acetic acid writhing tests in rodent models.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety margins .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental NMR data for this compound?
Methodological Answer:
Q. How can enantioselectivity be controlled during catalytic modifications of this compound?
Methodological Answer: Employ chiral catalysts like copper(II) acetate with enantiopure bis(thioamide) ligands (e.g., BTA Cha) in hydrosilylation reactions. Monitor enantiomeric excess (ee) via chiral GC/HPLC and optimize reaction conditions (e.g., -25°C, toluene solvent) to achieve >90% ee .
Q. What experimental designs are effective for studying the compound's DNA interaction mechanisms?
Methodological Answer:
Q. How can researchers address low solubility in biological assays without structural modification?
Methodological Answer:
- Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based inclusion complexes.
- Optimize micellar systems with surfactants (e.g., Tween-80) to enhance aqueous dispersion while maintaining bioactivity .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
Methodological Answer:
Q. How can crystallographic data (e.g., SHELXL outputs) be cross-validated with spectroscopic results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
